2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid typically involves the reaction of 2,4-dimethylaniline with quinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to affect cell cycle regulation and has been shown to induce cell cycle arrest in certain cell lines . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid
- 2-(2,4-Dimethylphenyl)-4-quinolinecarboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a variety of molecular targets. Its ability to induce cell cycle arrest and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2,4-dimethylanilino)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)19-17-10-14(18(21)22)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOGBKFRTQPPFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169029 |
Source
|
Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171204-19-6 |
Source
|
Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171204196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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